Octyl 2-methylbenzoate

Lipophilicity Partition coefficient Formulation science

Octyl 2‑methylbenzoate (CAS 194725‑26‑3), also designated o‑toluic acid octyl ester, is an aromatic ester of molecular formula C₁₆H₂₄O₂ and molecular weight 248.36 g·mol⁻¹. The compound belongs to the alkyl 2‑methylbenzoate homologous series and is structurally distinguished by a linear C8 alkyl chain esterified to an ortho‑methyl‑substituted benzoic acid core.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 194725-26-3
Cat. No. B12582643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-methylbenzoate
CAS194725-26-3
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC=CC=C1C
InChIInChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3
InChIKeyHFHCPLJKATZYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 2‑Methylbenzoate (CAS 194725‑26‑3) – Procurement‑Grade Identity and Physicochemical Baseline for Industrial and Scientific Selection


Octyl 2‑methylbenzoate (CAS 194725‑26‑3), also designated o‑toluic acid octyl ester, is an aromatic ester of molecular formula C₁₆H₂₄O₂ and molecular weight 248.36 g·mol⁻¹ [1]. The compound belongs to the alkyl 2‑methylbenzoate homologous series and is structurally distinguished by a linear C8 alkyl chain esterified to an ortho‑methyl‑substituted benzoic acid core [2]. Its computed physicochemical profile — including a Crippen logP of 4.51, a topological polar surface area (TPSA) of 26.3 Ų, and a predicted normal boiling point near 673 K — places it at the interface between volatile short‑chain esters and high‑molecular‑weight, non‑volatile emollient esters, a position that directly governs its suitability for solvent, plasticiser, fragrance‑fixative, and controlled‑release applications [3].

Octyl 2‑Methylbenzoate (194725‑26‑3) – Why In‑Class Alkyl Benzoate Interchange Leads to Quantifiable Performance Gaps


Alkyl benzoates and alkyl 2‑methylbenzoates are not functionally interchangeable because the ortho‑methyl substituent and the alkyl chain length independently and additively modulate LogP, aqueous solubility, hydrolytic stability, and dermal penetration. [1] The ortho‑methyl group introduces steric hindrance at the ester carbonyl, elevating the Hammett ρ value for alkaline hydrolysis from 2.50 (unsubstituted benzoate) to 2.76, thereby retarding ester cleavage under formulation‑relevant pH conditions. [2] Simultaneously, lengthening the alkyl chain from methyl (C1) to octyl (C8) increases the octanol‑water partition coefficient by approximately 1.8–3.4 log units, reduces aqueous solubility roughly 450‑fold, and shifts the molecule from a dermally penetrant short‑chain ester to a predominantly barrier‑retained species. [3] Consequently, procurement based on a generic “alkyl benzoate” specification — without anchoring to the precise 2‑methyl‑octyl combination — introduces uncontrolled variance in solvency power, release kinetics, skin partitioning, and thermal stability that no post‑hoc formulation adjustment can fully remediate.

Octyl 2‑Methylbenzoate (CAS 194725‑26‑3) – Quantitative Differential Evidence Against Closest Analogs for Procurement Decisions


LogP-Driven Hydrophobicity Differentiation: Octyl 2‑Methylbenzoate vs. Shorter-Chain 2‑Methylbenzoate Esters

Octyl 2‑methylbenzoate exhibits a Crippen-calculated logPoct/wat of 4.512, compared with 2.75 for methyl 2‑methylbenzoate (CAS 89‑71‑4) and 2.95 for sec‑butyl 2‑methylbenzoate (CAS 6297‑50‑3). [1] The ΔlogP of approximately 1.8–1.6 log units relative to the methyl and butyl esters corresponds to a ~60‑ to 40‑fold increase in octanol‑water partition coefficient, respectively. [2] This places octyl 2‑methylbenzoate in a hydrophobicity regime comparable to that of octyl benzoate (XLogP3 5.70) but with the added steric and electronic influence of the ortho‑methyl group, which differentiates its solvation behaviour from the unsubstituted benzoate analogue. [3]

Lipophilicity Partition coefficient Formulation science

Aqueous Solubility Deficit: Octyl 2‑Methylbenzoate vs. Methyl 2‑Methylbenzoate

The Crippen-estimated log10 aqueous solubility (log10WS) for octyl 2‑methylbenzoate is −5.12, corresponding to approximately 0.00076 g·L⁻¹ (0.76 mg·L⁻¹). [1] In contrast, methyl 2‑methylbenzoate exhibits an estimated water solubility of approximately 339 mg·L⁻¹ at 25 °C. [2] This represents a roughly 450‑fold reduction in aqueous solubility when the alkyl chain is extended from methyl to octyl on the 2‑methylbenzoate scaffold. The target compound's solubility aligns closely with that of octyl benzoate (estimated 0.918 mg·L⁻¹), confirming that the octyl chain dominates aqueous phase partitioning while the ortho‑methyl group provides a secondary, more subtle modulation. [3]

Aqueous solubility Water solubility Environmental fate

Ortho-Methyl Steric Effect on Hydrolytic Stability: 2‑Methylbenzoate Scaffold vs. Unsubstituted Benzoate

Alkaline hydrolysis of ethyl 2‑methylbenzoate proceeds with a Hammett reaction constant ρ = 2.76, compared with ρ = 2.50 for the unsubstituted ethyl benzoate series, both measured in 85% ethanol‑water at 25 °C. [1] The elevated ρ value indicates that the ortho‑methyl group enhances the sensitivity of the hydrolysis rate to additional ring substituents, primarily through steric inhibition of resonance in the transition state. While the absolute hydrolysis rate constants for octyl 2‑methylbenzoate have not been directly measured, the class‑level inference is that any 2‑methylbenzoate ester — including the octyl derivative — will exhibit measurably slower alkaline hydrolysis than its unsubstituted benzoate counterpart (e.g., octyl benzoate, CAS 94‑50‑8) under equivalent conditions. [2]

Hydrolytic stability Steric effect Ester hydrolysis

Dermal Penetration Threshold: Octyl Chain Length Falls at the Permeation Cut-Off Relative to Short-Chain Alkyl Benzoates

The Cosmetic Ingredient Review (CIR) Expert Panel safety assessment of alkyl benzoates documented that short‑chain alkyl benzoates exhibit significant dermal penetration, whereas long‑chain counterparts do not appreciably cross the stratum corneum. [1] Methyl benzoate and ethyl benzoate, with LogP values of ~2.1–2.6, fall into the penetrant category. Octyl 2‑methylbenzoate, with a Crippen logP of 4.51 and molecular weight of 248.36 g·mol⁻¹, occupies the intermediate C8 position — at or near the empirical permeation cut‑off — where the molecule is sufficiently lipophilic to partition into the stratum corneum but large enough to resist transdermal flux into the viable epidermis. [2] C12‑15 alkyl benzoate (logP ~7.2) clearly lies beyond the cut‑off and functions exclusively as a non‑penetrant emollient film‑former, whereas octyl 2‑methylbenzoate can serve the dual role of a mild skin‑conditioning agent with controlled, limited percutaneous availability. [3]

Dermal penetration Skin absorption Cosmetic safety

Thermal Processing Window: Predicted Boiling Point of Octyl 2‑Methylbenzoate vs. Lighter 2‑Methylbenzoate Esters

The Joback‑predicted normal boiling point of octyl 2‑methylbenzoate is 673.43 K (400.28 °C), substantially exceeding that of methyl 2‑methylbenzoate (480–481 K, 207–208 °C) and ethyl 2‑methylbenzoate (493–494 K, 220–221 °C). [1] The predicted boiling point also exceeds that of octyl benzoate (~594 K, 320.7 °C at 760 mmHg) by approximately 79 K, attributable to the additional methyl group on the aromatic ring increasing both molecular weight and van der Waals surface area. The corresponding predicted critical temperature (Tc) of 869.56 K and critical pressure (Pc) of 1747.74 kPa for octyl 2‑methylbenzoate further define its high‑temperature operational envelope. [2]

Thermal stability Boiling point High-temperature processing

Octyl 2‑Methylbenzoate (194725‑26‑3) – Evidence‑Linked Application Scenarios for Scientific and Industrial Procurement


Non‑Aqueous and Water‑Sensitive Formulation Solvent

With an estimated aqueous solubility of only ~0.76 mg·L⁻¹ and a logP of 4.51, octyl 2‑methylbenzoate serves as a high‑boiling (predicted ~400 °C), water‑immiscible solvent for organic synthesis, coating formulations, and anhydrous personal care products where even trace water ingress must be avoided. [1] The roughly 450‑fold solubility deficit relative to methyl 2‑methylbenzoate precludes substitution by the shorter‑chain ester in any application demanding strict phase separation from aqueous media. [2]

Controlled‑Release and Prodrug Carrier with Tunable Hydrolytic Stability

The ortho‑methyl group on the benzoyl moiety retards ester hydrolysis (class‑level ρ shift from 2.50 to 2.76), providing a built‑in kinetic brake on premature ester cleavage. [1] Combined with the octyl chain's high LogP, this makes octyl 2‑methylbenzoate a candidate ester prodrug carrier or controlled‑release plasticiser where the release rate of the active acid (2‑methylbenzoic acid) must be slower than that achievable with unsubstituted octyl benzoate. [2]

High‑Temperature Polymer Plasticiser and Processing Aid

The Joback‑predicted boiling point of 400 °C and critical temperature of 870 K enable octyl 2‑methylbenzoate to function as a plasticiser or viscosity modifier in polymer compounding processes — such as hot‑melt extrusion of PVC or polyurethane — that operate well above the boiling points of methyl (208 °C) and ethyl (221 °C) 2‑methylbenzoates. [1] The additional 79 K of thermal headroom over unsubstituted octyl benzoate (321 °C) further extends the safe processing window when the ortho‑methyl structural feature is required for compatibility or permanence in the polymer matrix. [2]

Cosmetic Emollient with Controlled Dermal Availability

Based on CIR‑reviewed alkyl benzoate penetration data, octyl 2‑methylbenzoate occupies the C8 threshold between penetrant short‑chain esters (≤C4) and fully non‑penetrant long‑chain esters (≥C12). [1] This positions it as a skin‑conditioning emollient and fragrance fixative that delivers limited, controlled percutaneous availability — a safety‑differentiated profile that cannot be replicated by either the significantly penetrant methyl/ethyl 2‑methylbenzoates or the exclusively surface‑film‑forming C12‑15 alkyl benzoate. [2]

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